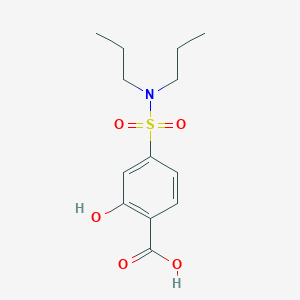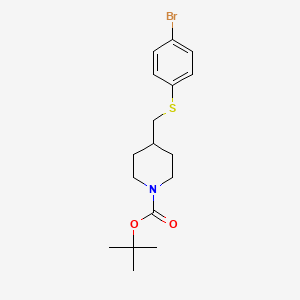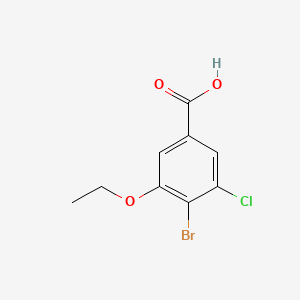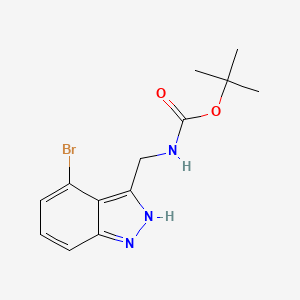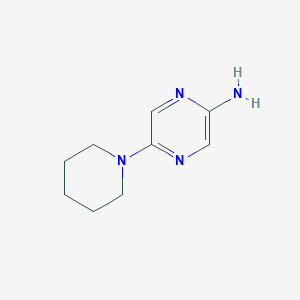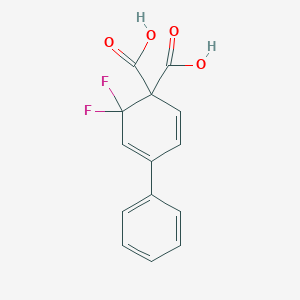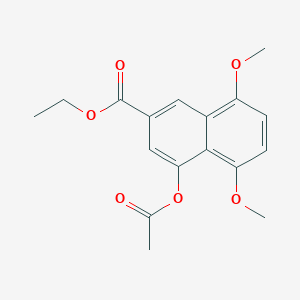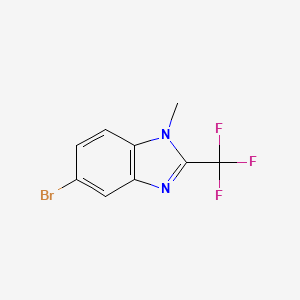
5-Bromo-1-methyl-2-(trifluoromethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-methyl-2-(trifluoromethyl)-1H-benzimidazole is a heterocyclic aromatic compound featuring a benzimidazole core substituted with bromine, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-2-(trifluoromethyl)-1H-benzimidazole typically involves the bromination of 1-methyl-2-(trifluoromethyl)-1H-benzimidazole. This can be achieved by treating the starting material with bromine in a suitable solvent such as acetic acid or dichloromethane under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to modify other functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Products include 5-azido-1-methyl-2-(trifluoromethyl)-1H-benzimidazole or 5-thio-1-methyl-2-(trifluoromethyl)-1H-benzimidazole.
Oxidation: Products include 5-bromo-1-methyl-2-(trifluoromethyl)benzoic acid or 5-bromo-1-methyl-2-(trifluoromethyl)benzaldehyde.
Reduction: Products include 1-methyl-2-(trifluoromethyl)-1H-benzimidazole or partially reduced derivatives.
Scientific Research Applications
5-Bromo-1-methyl-2-(trifluoromethyl)-1H-benzimidazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, or anticancer activities.
Materials Science: The compound can be used in the development of organic semiconductors or as a precursor for functionalized materials with specific electronic properties.
Biological Studies: It can be employed as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-2-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methylindole: Similar in structure but lacks the trifluoromethyl group, which affects its chemical properties and applications.
5-Bromo-1-fluoro-3-methyl-2-nitrobenzene: Contains a nitro group instead of the benzimidazole core, leading to different reactivity and applications.
2-Bromo-1-methyl-1H-imidazole: A smaller heterocyclic compound with different electronic properties and reactivity.
Uniqueness
5-Bromo-1-methyl-2-(trifluoromethyl)-1H-benzimidazole is unique due to the presence of both bromine and trifluoromethyl groups on the benzimidazole core. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H6BrF3N2 |
|---|---|
Molecular Weight |
279.06 g/mol |
IUPAC Name |
5-bromo-1-methyl-2-(trifluoromethyl)benzimidazole |
InChI |
InChI=1S/C9H6BrF3N2/c1-15-7-3-2-5(10)4-6(7)14-8(15)9(11,12)13/h2-4H,1H3 |
InChI Key |
LASGIDVQBXEDMI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N=C1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Bromonaphtho[2,3-b]benzofuran](/img/structure/B13935970.png)

![N-[3-chloro-4-[[(2-chlorophenyl)-oxomethyl]amino]phenyl]-2-pyridinecarboxamide](/img/structure/B13935977.png)
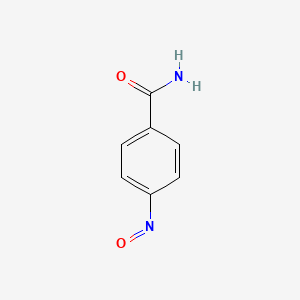
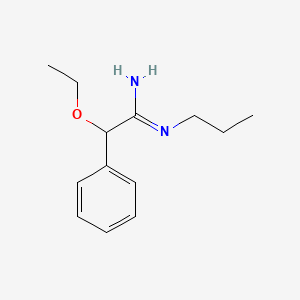
![4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935988.png)
